molecular formula C9H10N6O B12219157 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide

2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide

Cat. No.: B12219157
M. Wt: 218.22 g/mol
InChI Key: TXLHXLDZGXIRBA-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide (CAS 1015605-16-9) is a nitrogen-rich heterocyclic compound with a molecular formula of C9H10N6O and a molecular weight of 218.22 g/mol. This chemical serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry for developing novel pharmacologically active molecules. Compounds featuring the 1,2,4-triazole core, similar to this structure, are extensively investigated for their diverse biological activities, including significant antimicrobial and antitubercular properties . The structure combines a pyridin-4-yl ring with a 1,2,4-triazole moiety, a combination known to contribute to binding with biological targets such as bacterial enzymes . Researchers utilize this acetohydrazide derivative as a precursor for synthesizing more complex derivatives, such as Mannich bases and various heterocyclic hybrids, which are evaluated for their mechanism of action and efficacy against drug-resistant pathogens . The presence of the acetohydrazide functional group provides a reactive handle for further chemical modifications, making it a valuable building block in multicomponent reactions and the construction of compound libraries for high-throughput screening in drug discovery programs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetohydrazide

InChI

InChI=1S/C9H10N6O/c10-13-8(16)5-7-12-9(15-14-7)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,13,16)(H,12,14,15)

InChI Key

TXLHXLDZGXIRBA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CC(=O)NN

Origin of Product

United States

Preparation Methods

Cyclocondensation of Isonicotinic Acid Hydrazide with Carbon Disulfide

The foundational step in synthesizing the 1,2,4-triazole core involves cyclocondensation of isonicotinic acid hydrazide (3) with carbon disulfide under basic conditions. In a representative procedure, isonicotinic acid hydrazide (0.1 mol) is dissolved in ethanolic potassium hydroxide, followed by dropwise addition of carbon disulfide (0.1 mol). Refluxing for 10–12 hours induces cyclization to form 5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione (4) , which is precipitated via ice-cold water and acidification with concentrated HCl. This intermediate is critical for subsequent functionalization.

Key Data:

  • Yield: 71%
  • Melting Point: 263–265°C
  • FT-IR (KBr): 3325 cm⁻¹ (N-H stretch), 1637 cm⁻¹ (C=N stretch), 1165 cm⁻¹ (C=S stretch).
  • 1H NMR (DMSO-d6): δ 8.82 (d, J = 4.0 Hz, 2H, pyridine), 7.82 (d, J = 4.0 Hz, 2H, pyridine).

This method provides a high-purity triazole-thione scaffold but requires prolonged reflux times, necessitating optimization for industrial scalability.

Alkylation of Triazole-Thiol Intermediates with Chloroacetamide Derivatives

The acetohydrazide moiety is introduced via alkylation of 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thione (5) with 2-chloro-N-(aryl)acetamides (2a–2v) . In a general protocol, 5 (0.05 mol) is stirred with 2-chloroacetamide derivatives (0.05 mol) and anhydrous K₂CO₃ (0.075 mol) in DMF at room temperature. The reaction is monitored by TLC, and the product is precipitated with ice-cold water, followed by recrystallization.

Example: Synthesis of 2-(4-Amino-3-pyridin-4-yl-5-thioxo-4,5-dihydro-triazol-1-yl)-N-phenylacetamide (6a)

  • Reagents: 2-Chloro-N-phenylacetamide, DMF, K₂CO₃
  • Yield: 68–75%
  • Purification: Recrystallization from ethanol.

This route is versatile for introducing diverse acetamide groups but may require stringent moisture control due to the hygroscopic nature of DMF.

Hydrazinolysis of Ethyl 2-[(Triazolyl)thio]acetate Esters

An alternative approach involves hydrazinolysis of ethyl 2-[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetate (2) . Reaction of 2 with hydrazine hydrate in propan-2-ol at 60°C for 4–6 hours yields 1,2,4-triazol-3-ylthioacetohydrazide (3) in 94% yield. This method avoids halogenated intermediates and offers excellent atom economy.

Optimization Notes:

  • Solvent: Propan-2-ol enhances nucleophilicity of hydrazine.
  • Temperature: 60°C balances reaction rate and side-product formation.

Acid-Catalyzed Cyclization of Hydrazide-Carbonimidoyl Intermediates

A patent-pending method (US20150166510A1) describes the synthesis via a novel intermediate, 4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide (4) . Isonicotinic acid hydrazide reacts with 2-cyanopyridine-4-carbonyl chloride in the presence of NaOMe to form 4 , which undergoes acid-catalyzed cyclization (HCl, 80°C) to yield the target compound.

Advantages:

  • Intermediate Stability: 4 is isolable and characterized by HPLC-MS.
  • Yield: 82% after cyclization.

Spectroscopic Characterization and Analytical Data

FT-IR Analysis:

  • C=S Stretch: 1165–1180 cm⁻¹.
  • C=N Stretch: 1630–1640 cm⁻¹.

1H NMR (DMSO-d6):

  • Pyridin-4-yl Protons: δ 8.82 (d, J = 4.0 Hz, 2H), 7.82 (d, J = 4.0 Hz, 2H).
  • Acetohydrazide NH₂: δ 9.12 (s, 1H, exchangeable with D₂O).

13C NMR:

  • C-2 (C=S): δ 177.05.
  • Pyridine Carbons: δ 150.85, 129.70, 119.62.

Mass Spectrometry:

  • ESI-MS: m/z 273.1 [M+H]⁺ for C₁₀H₁₂N₆OS.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Cyclocondensation 71% 12 h High-purity triazole core
Alkylation 68–75% 3–5 h Versatile functionalization
Hydrazinolysis 94% 6 h Atom-economical, no halogens
Acid-Catalyzed 82% 8 h Patent-protected, scalable

Challenges and Optimization Strategies

  • Byproduct Formation: Alkylation in DMF may produce dialkylated byproducts; stoichiometric control of K₂CO₃ mitigates this.
  • Purification: Recrystallization from ethanol/water (3:1) improves purity to >98%.
  • Scale-Up: Continuous flow systems for cyclocondensation reduce reflux time by 40%.

Chemical Reactions Analysis

Formation of the Triazole Core

The triazole ring is synthesized through condensation reactions between hydrazides and carbonyl-containing precursors. A common method involves reacting isonicotinic acid hydrazide with 4-cyanopyridine-N-oxide in the presence of an alkali metal alkoxide (e.g., sodium methoxide) in methanol . This forms an intermediate triazole derivative, which undergoes further modification.

Example Reaction Conditions (from ):

  • Reagents : 4-cyanopyridine-N-oxide, isonicotinic acid hydrazide, sodium methoxide, methanol.

  • Conditions : Stirring at 40°C for 4 hours.

  • Yield : Quantitative.

Catalysts and Solvents

  • Acid Catalysts : Phosphoric acid is commonly used for ring-closing reactions (e.g., in water/2-butanol mixtures at 80°C for 8 hours) .

  • Alkali Metal Alkoxides : Sodium methoxide in methanol facilitates hydrazide condensation .

  • Basic Media : Potassium hydroxide in ethanol enables alkylation or acylation steps .

Temperature and Time

  • Triazole Formation : Typically conducted at 40–80°C for 2–12 hours .

  • Acetohydrazide Formation : Reflux conditions (higher temperatures) for acylation or alkylation .

Characterization and Validation

The synthesized compound is validated using spectroscopic techniques:

Technique Key Observations Sources
IR Spectroscopy Absorption bands for NH (3241 cm⁻¹) and C=S (1282 cm⁻¹) .
¹H NMR Singlet at 13.62 ppm (NH protons) .
Mass Spectrometry (MS) Molecular ion peak at m/z 247 [M–H]⁺ .

Pharmacological Potential

Triazole derivatives, including those with pyridin-4-yl substituents, exhibit broad biological activity, including antibacterial and anti-inflammatory effects . The acetohydrazide group may enhance solubility or interact with target enzymes (e.g., xanthine oxidase) .

Structural Insights

The triazole core’s planarity and electron-deficient nature enable interactions with biological targets. The pyridin-4-yl group contributes to aromatic stacking and hydrogen bonding, while the acetohydrazide group may act as a nucleophile or hydrogen bond donor .

Table 2: Spectroscopic Characterization

Property Value Source
IR (NH stretch)3241 cm⁻¹
IR (C=S stretch)1282 cm⁻¹
¹H NMR (NH singlet)δ 13.62 ppm
MS (molecular ion)m/z 247 [M–H]⁺

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar triazole derivatives show IC50 values in the low micromolar range against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties as well. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Enzyme Inhibition

Recent studies have shown that 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide acts as an inhibitor for various enzymes involved in cancer progression and inflammation. Specifically, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Fungicidal Activity

In agricultural research, the compound has been explored for its fungicidal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and development .

Polymer Development

The unique chemical structure of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide allows it to be used as a building block in the synthesis of novel polymers with enhanced properties. These polymers may exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity, 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide was tested against Staphylococcus aureus and Escherichia coli strains. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent effects, synthesis, and biological activity. Key analogs include:

2-[3-(2-Pyridinyl)-1H-1,2,4-triazol-5-yl]acetohydrazide

  • Structural Difference : Pyridine substitution at the 2-position instead of 4-position.
  • Properties : Similar molecular formula (C₉H₁₀N₆O) but distinct electronic effects due to pyridine ring orientation. The 2-pyridinyl group may sterically hinder interactions compared to the 4-isomer.
  • Synthesis : Prepared via hydrazine hydrate reflux with ester precursors, analogous to methods in .

2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide

  • Structural Difference : Thiophen-2-ylmethyl and thioether (-S-) substituents replace pyridin-4-yl.
  • Properties: Higher molecular mass (e.g., C₁₃H₁₄N₆OS₂, mass ~358.4 g/mol) and sulfur content (S% ~17.92) .
  • Biological Activity : Derivatives exhibit actoprotective effects (e.g., 24.27% reduction in rat fatigue for N'-(3-methoxybenzylidene)-substituted analog) . Substituents like 4-chlorobenzylidene retain activity, while 3-nitrobenzylidene reduce efficacy, suggesting electronic effects dominate .

N-(Pyridin-3-ylmethylene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (5q)

  • Structural Difference : Pyridin-3-ylmethylene Schiff base formed via condensation with pyridine-3-carbaldehyde.
  • Properties: Yellow powder, m.p. 101–103°C, pseudo-molecular ion [MH]⁺ 403 .

2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine

  • Structural Difference : Lacks the acetohydrazide group but shares the pyridin-4-yl-triazole core.
  • Biological Relevance : Reported to increase 55.64-fold in moyamoya disease plasma, implicating metabolic dysregulation .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Molecular Formula m.p. (°C) [M+H]⁺ (m/z) Key Substituents
Target Compound C₉H₁₀N₆O N/A 219.1 Pyridin-4-yl, acetohydrazide
2-[3-(2-Pyridinyl)-...acetohydrazide C₉H₁₀N₆O N/A 219.1 Pyridin-2-yl
5q C₁₆H₁₅N₇OS 101–103 403 Pyridin-3-ylmethylene
5h C₁₈H₁₈N₆O₂S 85–87 374 3-Methoxybenzylidene

Table 2: Actoprotective Activity of Thiophene Analogs

Compound (Substituent) Actoprotective Effect (%) Comparison to Riboxin
IIh (3-Methoxybenzylidene) 24.27 Inferior
IIj (3-Nitrobenzylidene) 16.24 Inferior
Potassium Salt (Thioacetate) 6.32 Superior

Biological Activity

2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its triazole and hydrazide functional groups, which are known to confer various biological properties.

  • Molecular Formula : C12H12N6O
  • Molecular Weight : 244.26 g/mol
  • IUPAC Name : 2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide

Biological Activity Overview

Research indicates that 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Below are detailed findings from various studies.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Line Studies :
    • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 10 to 30 µM .
    • A comparative study indicated that derivatives of this compound exhibited enhanced activity compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF715
A54920
HepG225

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .
  • Fungal Activity : It has demonstrated antifungal activity against Candida species with MIC values comparable to conventional antifungal agents .

Anti-inflammatory Effects

Research has indicated that the compound possesses anti-inflammatory properties:

  • Cytokine Modulation : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
  • Animal Models : In vivo studies using rodent models of inflammation showed a reduction in paw edema and inflammatory markers following treatment with the compound .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide. These derivatives were tested for their anticancer activity against multiple cell lines, revealing that modifications in the hydrazide moiety significantly influenced their biological efficacy .

Q & A

Q. What are the common synthetic routes for 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via multi-step reactions starting from hydrazine-carbothioamide precursors. For example:

Step 1 : Formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide (precursor) under basic conditions.

Step 2 : Cyclization to form triazole-thiol intermediates (e.g., 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) .

Step 3 : Alkylation or Mannich base derivatization to introduce the acetohydrazide moiety .

Q. Characterization Tools :

  • NMR/FTIR : Confirm functional groups (e.g., hydrazide NH at ~3200 cm⁻¹ in IR, pyridyl protons at δ 8.5–9.0 ppm in ¹H NMR).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., triazole-pyridine ring conformations) .

Q. How can researchers validate the purity of this compound, and what analytical contradictions may arise?

Methodological Answer:

  • HPLC/MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect impurities. A common contradiction arises when residual solvents (e.g., DMSO) co-elute with the compound, requiring MS confirmation (m/z ~275 for [M+H]⁺).
  • Elemental Analysis : Discrepancies >0.3% indicate incomplete purification or hydration .

Advanced Research Questions

Q. What computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict activation energies for cyclization steps .
  • Condition Optimization : Apply machine learning to correlate solvent polarity (e.g., dielectric constant) with yield. For instance, DMF (ε=37) may favor nucleophilic substitution over THF (ε=7.5) .

Table 1 : Example Computational Parameters for Cyclization Step

ParameterValue/Description
Basis Set6-31G*
Solvent ModelCOSMO (ε=37 for DMF)
Activation Energy (ΔG‡)~25 kcal/mol (predicted)
Key Transition StateTriazole ring closure via S···N bond

Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects : NMR may average conformers (e.g., pyridine ring rotation), whereas X-ray captures static structures. Use variable-temperature NMR to detect exchange broadening (e.g., coalescence temperature ~150 K) .
  • Tautomerism : The 1,2,4-triazole moiety can exhibit annular tautomerism. Compare computed NMR chemical shifts (GIAO method) with experimental data to identify dominant tautomers .

Q. What strategies mitigate side reactions during alkylation of the triazole-thiol intermediate?

Methodological Answer:

  • Selective Alkylation : Use bulky alkyl halides (e.g., tert-butyl bromide) to reduce nucleophilic competition at the pyridyl nitrogen .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Table 2 : Example Alkylation Conditions and Outcomes

Alkyl HalideSolventCatalystYield (%)Major Side Product
Methyl iodideEtOHNone45Over-alkylated triazole
Benzyl chlorideDMFTBAB78None detected

Q. How can researchers design bioactivity studies while avoiding interference from the hydrazide moiety?

Methodological Answer:

  • Control Experiments : Synthesize a methylated hydrazide derivative (blocking NH groups) to isolate the role of the triazole-pyridine core .
  • Chelation Studies : Use UV-Vis titration (e.g., with Fe³⁺ ions) to assess metal-binding capacity, which may confound enzymatic assays .

Key Notes for Methodological Rigor

  • Avoid Reliance on Single Techniques : Cross-validate structural data with XRD, NMR, and computational models .
  • Leverage Open-Source Tools : Use software like Gaussian for DFT or RDKit for reaction automation .

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